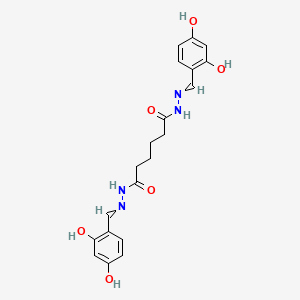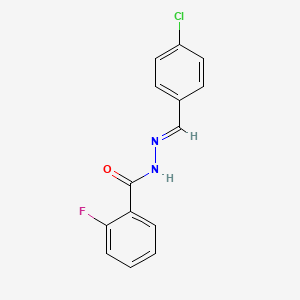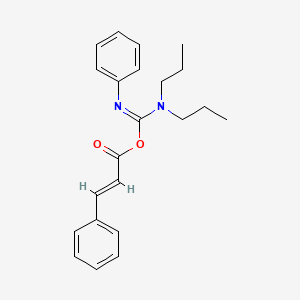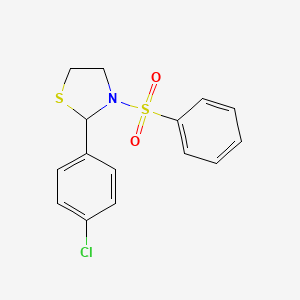
N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide
Übersicht
Beschreibung
N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide, also known as BHDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHDD is a derivative of curcumin, a natural polyphenol found in turmeric, and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide is not fully understood, but it is believed to involve multiple pathways. N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. It has also been found to inhibit the activity of various enzymes and signaling pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are implicated in oxidative stress. N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has also been found to modulate the levels of various cytokines and chemokines involved in inflammation. Additionally, N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been shown to cross the blood-brain barrier and exhibit neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide is its ability to inhibit the growth of cancer cells and reduce inflammation, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, its low solubility and stability in aqueous solutions pose a challenge for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide. One potential area of research is the development of novel formulations that improve its solubility and stability. Another area of research is the evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide and its effects on various signaling pathways and gene expression.
Wissenschaftliche Forschungsanwendungen
N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties. N'~1~,N'~6~-bis(2,4-dihydroxybenzylidene)hexanedihydrazide has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Eigenschaften
IUPAC Name |
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c25-15-7-5-13(17(27)9-15)11-21-23-19(29)3-1-2-4-20(30)24-22-12-14-6-8-16(26)10-18(14)28/h5-12,25-28H,1-4H2,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWQVMCGXXZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-({1-[3-(dimethylamino)benzoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B3856117.png)




![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B3856144.png)
![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3856158.png)
![N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856166.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856167.png)
![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3856196.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856206.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)